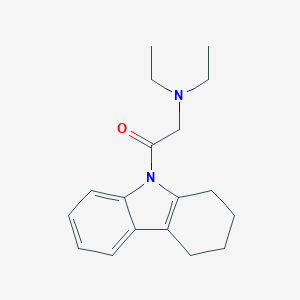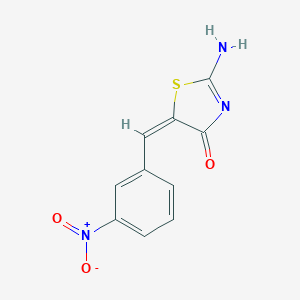![molecular formula C11H9ClN4S B249933 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249933.png)
8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol, also known as CETI, is a heterocyclic compound that has been extensively studied for its potential use in various scientific applications. This compound is a member of the triazinylindole family and has been shown to possess a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has been studied extensively for its potential use in various scientific applications, including as an antitumor agent, a photosensitizer for photodynamic therapy, and a fluorescent probe for the detection of metal ions. In particular, 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Wirkmechanismus
The mechanism of action of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and lead to their death.
Biochemical and Physiological Effects
8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has been shown to possess a wide range of biochemical and physiological effects, including the ability to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase. 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential use as an antitumor agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, one of the limitations of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol, including the development of more efficient synthesis methods, the exploration of its potential use as a photosensitizer for photodynamic therapy, and the investigation of its mechanism of action in more detail. Additionally, further studies are needed to determine the safety and efficacy of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol in vivo, as well as its potential use in combination with other antitumor agents.
Synthesemethoden
The synthesis of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol involves the reaction of 5-ethyl-2-mercaptobenzimidazole with cyanuric chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 8-chloro-3-nitroindole, which undergoes reduction to produce 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol. The overall yield of this reaction is approximately 45%, and the purity of the compound can be further improved through recrystallization.
Eigenschaften
Molekularformel |
C11H9ClN4S |
|---|---|
Molekulargewicht |
264.73 g/mol |
IUPAC-Name |
8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C11H9ClN4S/c1-2-16-8-4-3-6(12)5-7(8)9-10(16)13-11(17)15-14-9/h3-5H,2H2,1H3,(H,13,15,17) |
InChI-Schlüssel |
NZWWIEUJXSGTSM-UHFFFAOYSA-N |
Isomerische SMILES |
CCN1C2=C(C=C(C=C2)Cl)C3=C1N=C(N=N3)S |
SMILES |
CCN1C2=C(C=C(C=C2)Cl)C3=NNC(=S)N=C31 |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)Cl)C3=C1N=C(N=N3)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)


![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)


![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)
![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)

![N-[2-(2-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B249876.png)
![ethyl 3-[(ethoxycarbonyl)amino]-4-nitro-1H-pyrazol-5-ylcarbamate](/img/structure/B249878.png)
![N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B249879.png)
![(5Z)-5-[[(2-methyl-3H-benzimidazol-5-yl)amino]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B249880.png)